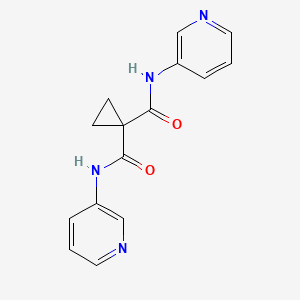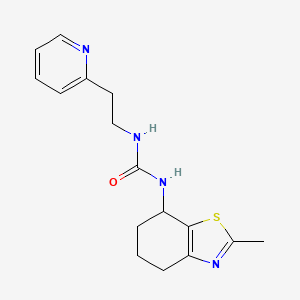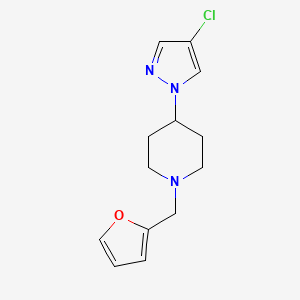![molecular formula C16H28N4O2 B7647603 Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the levels of neurotransmitters such as acetylcholine and dopamine are increased, leading to improved cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This suggests that the compound has potential applications in the treatment of Alzheimer's disease, a neurological disorder characterized by a decline in cognitive function due to a decrease in acetylcholine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate in lab experiments is its ability to selectively inhibit specific enzymes involved in neurotransmitter regulation. This allows for more targeted drug development for the treatment of neurological disorders. However, one limitation is that the compound may exhibit off-target effects, leading to unwanted side effects.
Orientations Futures
There are several future directions for research on tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. Another area of research is the investigation of the compound's potential applications in the treatment of other neurological disorders such as Parkinson's disease. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its suitability for use in clinical trials.
Méthodes De Synthèse
The synthesis of tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate involves several steps. The starting material, 1-methyl-4-chloropyrazole, is reacted with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base to obtain tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate. This intermediate is then treated with sodium hydride and tert-butyl bromoacetate to yield this compound.
Applications De Recherche Scientifique
Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate has been studied for its potential applications in pharmaceutical research. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the regulation of neurotransmitters in the brain, making them potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-16(2,3)22-15(21)20-8-5-6-14(7-9-20)17-10-13-11-18-19(4)12-13/h11-12,14,17H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDLUHSINLCAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)

![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)

![[4-[(2-Propan-2-ylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7647632.png)